molecular formula C7H5BrF2S B1281811 1-Bromo-4-[(difluoromethyl)sulfanyl]benzene CAS No. 4837-14-3

1-Bromo-4-[(difluoromethyl)sulfanyl]benzene

Cat. No.: B1281811
CAS No.: 4837-14-3
M. Wt: 239.08 g/mol
InChI Key: CPHVJEPYGKUFIB-UHFFFAOYSA-N
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Description

1-Bromo-4-[(difluoromethyl)sulfanyl]benzene (CAS: 4837-14-3) is a brominated aromatic compound featuring a benzene ring substituted with a bromine atom at the para position and a difluoromethylsulfanyl (-SCF₂H) group at the opposing position. Its molecular formula is C₇H₅BrF₂S, with a molar mass of 239.08 g/mol and a boiling point of 100°C at 8 Torr . It is commercially available from suppliers such as ACMEC Biochemical and Macklin, with applications in medicinal chemistry and materials science .

Properties

IUPAC Name

1-bromo-4-(difluoromethylsulfanyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF2S/c8-5-1-3-6(4-2-5)11-7(9)10/h1-4,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPHVJEPYGKUFIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SC(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40511842
Record name 1-Bromo-4-[(difluoromethyl)sulfanyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40511842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4837-14-3
Record name 1-Bromo-4-[(difluoromethyl)sulfanyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40511842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-[(difluoromethyl)sulfanyl]benzene can be synthesized through several methods. One common approach involves the bromination of 4-[(difluoromethyl)sulfanyl]benzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is typically carried out in an inert solvent such as dichloromethane or carbon tetrachloride at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-[(difluoromethyl)sulfanyl]benzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

    Oxidation: The difluoromethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the bromine atom or to modify the difluoromethylsulfanyl group using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetic acid or dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran or ethanol at low temperatures.

Major Products:

    Nucleophilic Substitution: Products include azides, thiols, or ethers depending on the nucleophile used.

    Oxidation: Products include sulfoxides or sulfones.

    Reduction: Products include debrominated compounds or modified difluoromethylsulfanyl derivatives.

Scientific Research Applications

1-Bromo-4-[(difluoromethyl)sulfanyl]benzene has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity and as a precursor for bioactive compounds.

    Medicine: Explored for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Bromo-4-[(difluoromethyl)sulfanyl]benzene depends on its specific application and the chemical reactions it undergoes. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring. In oxidation reactions, the difluoromethylsulfanyl group is transformed into sulfoxides or sulfones through the addition of oxygen atoms. The molecular targets and pathways involved vary based on the specific reaction and application.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Effects: Sulfanyl vs. Sulfonyl Groups

  • 1-Bromo-4-(methylsulfonyl)benzene (CAS: 34896-80-5)
    • Structure : Features a methylsulfonyl (-SO₂CH₃) group instead of -SCF₂H.
    • Key Differences :
  • The sulfonyl group is strongly electron-withdrawing , reducing the benzene ring's electron density more significantly than the sulfanyl group. This alters reactivity in substitution reactions, favoring nucleophilic aromatic substitution over electrophilic pathways .
  • Polarity : Sulfonyl derivatives exhibit higher polarity, leading to increased solubility in polar solvents and higher melting/boiling points compared to sulfanyl analogs .

Fluorinated Substituents: Difluoromethyl vs. Trifluoromethyl

  • 1-Bromo-4-(trifluoromethyl)benzene
    • Structure : Contains a -CF₃ group instead of -SCF₂H.
    • Key Differences :
  • Electronegativity : The -CF₃ group is more electronegative than -SCF₂H, enhancing stability against metabolic degradation in pharmaceutical contexts .
  • Reactivity : In radiofluorination reactions, 1-bromo-4-(trifluoromethyl)benzene achieved a 41% yield of [¹⁸F]-labeled product under optimized conditions, highlighting its utility in radiochemistry .

Heterocyclic Analogs

  • 5-Bromo-2-(difluoromethyl)pyridine and 2-Bromo-4-(difluoromethyl)thiophene
    • Structure : Replace the benzene ring with pyridine or thiophene.
    • Key Differences :
  • Aromaticity: Pyridine’s nitrogen introduces basicity, while thiophene’s sulfur enhances π-electron richness, altering reactivity in cross-coupling reactions (e.g., Suzuki or Sonogashira) .
  • Applications : Thiophene derivatives are prevalent in organic electronics, whereas pyridine analogs are leveraged in medicinal chemistry .

Physical and Chemical Properties Comparison

Compound Boiling Point (°C) Molar Mass (g/mol) Key Functional Group Reactivity Highlights
1-Bromo-4-[(difluoromethyl)sulfanyl]benzene 100 (8 Torr) 239.08 -SCF₂H Moderate nucleophilicity; halogen exchange
1-Bromo-4-(methylsulfonyl)benzene Not reported 249.14 -SO₂CH₃ High polarity; stable in oxidative conditions
1-Bromo-4-(difluoromethoxy)benzene Not reported 223.02 -OCF₂H Pd-catalyzed arylation yields up to 93%
1-Bromo-4-(trifluoromethyl)benzene 144–146 225.01 -CF₃ Radiofluorination yield: 41%

Biological Activity

1-Bromo-4-[(difluoromethyl)sulfanyl]benzene is a compound of interest in medicinal chemistry and biological research due to its unique structural features and potential applications. This article delves into its biological activity, mechanisms of action, and relevant studies that highlight its significance in various fields.

Chemical Structure and Properties

This compound features a bromine atom and a difluoromethylsulfanyl group attached to a benzene ring. The presence of these functional groups enhances its reactivity and interaction with biological targets.

The biological activity of this compound primarily stems from its ability to form stable complexes with enzymes and receptors. The bromine atom can participate in hydrogen bonding and van der Waals interactions , while the difluoromethylsulfanyl group may enhance lipophilicity, allowing for better membrane penetration and interaction with cellular targets.

Enzyme Inhibition

Research indicates that this compound can be used in studies focusing on enzyme inhibition. The difluoromethylsulfanyl group is known to enhance the binding affinity of compounds to their targets, potentially leading to significant inhibitory effects on various enzymes involved in metabolic pathways.

Antimicrobial Properties

Similar compounds with sulfonyl groups have demonstrated antimicrobial properties, suggesting that this compound may also exhibit such activity. The difluoromethyl group could contribute to enhanced bioactivity due to its influence on molecular interactions within biological systems.

Toxicity Studies

A study conducted on related brominated compounds indicated that 1-Bromo-4-fluorobenzene, a structural analog, exhibited acute toxicity with an LD50 ranging from 2,200 to 3,200 mg/kg in rats. Such findings raise concerns regarding the safety profile of halogenated compounds, including this compound, necessitating further investigation into its toxicological effects .

Interaction Studies

Interaction studies reveal that this compound can react with various nucleophiles, leading to diverse chemical transformations. This reactivity profile suggests potential applications in drug delivery systems or as precursors for synthesizing biologically active molecules.

Comparative Analysis of Similar Compounds

Compound NameStructure FeaturesBiological ActivityReference
1-Bromo-4-fluorobenzeneBromine atom; fluorine substituentAcute toxicity; enzyme inhibition
1-(Bromomethyl)-4-(difluoromethyl)sulfonylbenzeneBromine; difluoromethylsulfonyl groupAntimicrobial potential; enzyme interactions
1-Bromo-4-(difluoromethyl)benzeneBromine; difluoromethyl groupPotential anti-inflammatory properties

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 1-Bromo-4-[(difluoromethyl)sulfanyl]benzene?

  • Methodology : Two primary routes are documented:

Bromination : Direct bromination of 4-[(difluoromethyl)sulfanyl]benzene using bromine (Br₂) in the presence of Lewis acid catalysts (e.g., AlCl₃ or FeBr₃) under controlled temperatures (0–25°C) .

Cross-Coupling : Palladium-catalyzed coupling of 4-bromophenylboronic acid with difluoromethyl sulfanyl reagents (e.g., (difluoromethyl)sulfanyltributylstannane) under inert atmospheres (argon/nitrogen). Optimal yields are achieved using Pd(PPh₃)₄ and THF at 60–80°C .

  • Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) ensures >95% purity .

Q. Which analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR (CDCl₃) identifies aromatic protons (δ 7.2–7.8 ppm) and the difluoromethyl sulfanyl group (δ 4.5–5.0 ppm for -SCF₂H). DEPTQ ¹³C confirms quaternary carbons .
  • Mass Spectrometry : High-resolution MS (HRMS-ESI) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 251.96 for C₇H₅BrF₂S) .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water) monitors purity (>99%) .

Advanced Research Questions

Q. How does the difluoromethyl sulfanyl group affect reaction kinetics in cross-coupling reactions?

  • Electronic Effects : The -SCF₂H group is electron-withdrawing (-I effect), polarizing the C-Br bond and accelerating oxidative addition in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). This contrasts with electron-donating groups (e.g., -OCH₃), which slow reactivity .
  • Steric Considerations : The compact -SCF₂H moiety minimizes steric hindrance, enabling efficient transmetallation with arylboronic acids. Comparative studies show 20–30% higher yields vs. bulkier substituents (e.g., -SCF₃) .

Q. What strategies resolve contradictions in spectroscopic data for derivatives?

  • Case Study : Discrepancies in ¹⁹F NMR shifts (δ -110 to -120 ppm) may arise from solvent polarity or trace impurities. Solutions include:

Repetitive Recrystallization to remove byproducts (e.g., unreacted bromobenzene) .

Variable Temperature NMR to detect dynamic effects (e.g., rotational barriers in -SCF₂H) .

  • Validation : Cross-reference with computational models (DFT calculations of chemical shifts) .

Q. How does fluorination impact the compound’s bioactivity in drug discovery?

  • Pharmacokinetics : The -SCF₂H group enhances metabolic stability by resisting oxidative degradation (vs. -SCH₃). In vitro studies show 3–5× longer half-life in hepatic microsomes .
  • Target Binding : Fluorine’s electronegativity strengthens hydrogen bonds with protein residues (e.g., tyrosine kinases). Docking simulations reveal improved Ki values (nM range) for kinase inhibitors .

Methodological Guidelines

Optimizing reaction conditions for high-yield synthesis :

  • Catalyst Screening : Test Pd(OAc)₂, PdCl₂, and Pd(dba)₂ with ligands (PPh₃, Xantphos) in DMF or THF. Pd(PPh₃)₄ in THF yields >80% .
  • Temperature Control : Maintain 60–80°C to prevent dehalogenation side reactions .

Handling air-sensitive intermediates :

  • Schlenk Techniques : Use flame-dried glassware and argon purging for moisture-sensitive steps (e.g., Grignard reagent addition) .
  • Stabilizers : Add 1–2 mol% of BHT (butylated hydroxytoluene) to prevent radical degradation .

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